(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H13BrN2O3S and its molecular weight is 429.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its complex structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is C20H15BrN2O4S, with a molecular weight of approximately 426.31 g/mol. The structure features a bromine atom at position 6 of the benzothiazole ring and a prop-2-ynyl substitution at position 3, contributing to its unique properties.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets. In vitro studies have shown that similar benzothiazole derivatives can display minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against various pathogens, suggesting strong antimicrobial potential .
Anticancer Activity
The anticancer activity of benzothiazole derivatives has been widely documented. Studies have demonstrated that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring and specific nitrogen substitutions are critical for enhancing anticancer activity.
While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular targets through hydrophobic contacts and hydrogen bonding. This interaction may lead to the inhibition of key enzymes involved in cell proliferation and survival pathways .
Case Studies
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antimicrobial potency .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that compounds with structural similarities to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited promising cytotoxic effects with IC50 values comparable to established anticancer agents.
Data Table: Biological Activity Summary
Activity Type | Compound Example | MIC/IC50 Value | Notes |
---|---|---|---|
Antimicrobial | Benzothiazole Derivative | 0.22 - 0.25 µg/mL | Effective against S. aureus and others |
Anticancer | Similar Benzothiazole Derivative | < Doxorubicin (IC50) | Enhanced activity due to structural features |
Cytotoxicity | Various Benzothiazole Compounds | < 10 µg/mL | Significant effects on cancer cell lines |
Eigenschaften
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S/c1-2-9-22-13-8-7-12(20)10-17(13)26-19(22)21-18(23)16-11-24-14-5-3-4-6-15(14)25-16/h1,3-8,10,16H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIHOKTBVJQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.